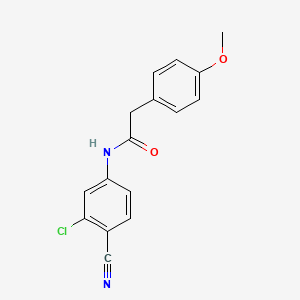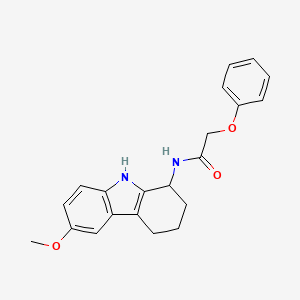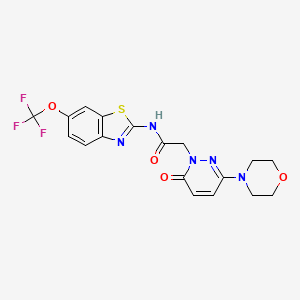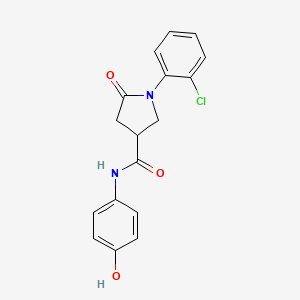
3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a synthetic organic compound that features a brominated indole moiety and a dihydroindole group connected via a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Formation of the Propanone Linker: The brominated indole is then reacted with a suitable propanone derivative, often through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dihydroindole Group: The final step involves the coupling of the brominated indole-propanone intermediate with 2,3-dihydroindole under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydroindole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the propanone linker, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly those involving indole-related pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and oncological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may facilitate binding to these targets, while the dihydroindole group could modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- 3-(4-fluoro-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- 3-(4-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Uniqueness
The presence of the bromine atom in 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, potentially offering different pharmacological profiles and synthetic utility.
Properties
Molecular Formula |
C19H17BrN2O |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-(4-bromoindol-1-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H17BrN2O/c20-16-5-3-7-18-15(16)9-11-21(18)12-10-19(23)22-13-8-14-4-1-2-6-17(14)22/h1-7,9,11H,8,10,12-13H2 |
InChI Key |
QBOHLUWWQTVFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide](/img/structure/B11019275.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11019280.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11019294.png)


![4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)


![(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11019325.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11019329.png)
![Methyl 3-nitro-5-{[2-(propan-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B11019331.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B11019337.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11019339.png)
